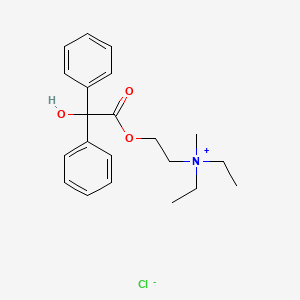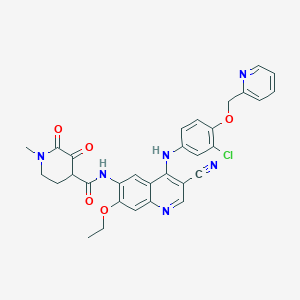![molecular formula C11H7N3 B14761982 Pyrido[4,3-C]cinnoline CAS No. 230-19-3](/img/structure/B14761982.png)
Pyrido[4,3-C]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[4,3-C]cinnoline is a heterocyclic compound that belongs to the cinnoline family It is characterized by a fused ring system consisting of a pyridine ring and a cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[4,3-C]cinnoline can be achieved through several methods. One common approach involves the base-catalyzed condensation of 2-amino-2’-nitrobiaryls. This method typically involves a sequence of reactions, including Suzuki coupling, base-catalyzed cyclization, and deoxygenation . Another method involves the Widman-Stoermer cinnoline synthesis, which includes a one-pot diazotization/cyclization sequence of 4-propenyl-3-aminopyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[4,3-C]cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diisopropyl azodicarboxylate, phenyliodine (III) diacetate, and trifluoroacetic acid . These reagents facilitate various transformations, such as C-H functionalization and oxidative N-arylation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclocondensation reactions can yield pyrido[3,2-c]cinnoline derivatives .
Aplicaciones Científicas De Investigación
Pyrido[4,3-C]cinnoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound derivatives have shown promise in antiviral activity and as kinase inhibitors for cancer treatment
Mecanismo De Acción
The mechanism of action of Pyrido[4,3-C]cinnoline involves its interaction with specific molecular targets and pathways. For example, some derivatives act as kinase inhibitors by competing with ATP at the active site of the enzyme, thereby inhibiting cell growth and proliferation . Other derivatives may interact with DNA or proteins, leading to cytotoxic effects in cancer cells .
Comparación Con Compuestos Similares
Pyrido[4,3-C]cinnoline can be compared with other similar compounds, such as:
Dibenzo[c,h]cinnoline: Known for its topoisomerase-I targeting activity and cytotoxic effects.
Isoquino[4,3-c]cinnoline: Exhibits potent biological activities, including anticancer properties.
Pyrazolo[4,3-c]cinnoline: Shows potential anti-inflammatory and antibacterial activities.
11H-pyrido[3,24,5]pyrrolo[3,2-c]cinnoline: Identified as an anticancer agent.
This compound is unique due to its specific ring structure and the diverse range of reactions it can undergo, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
230-19-3 |
|---|---|
Fórmula molecular |
C11H7N3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
pyrido[4,3-c]cinnoline |
InChI |
InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)14-13-10/h1-7H |
Clave InChI |
YQFKLKIIWYNJMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CN=C3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



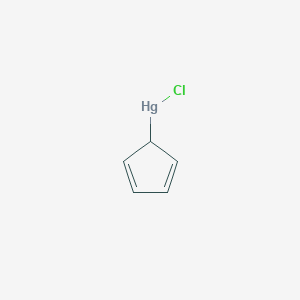
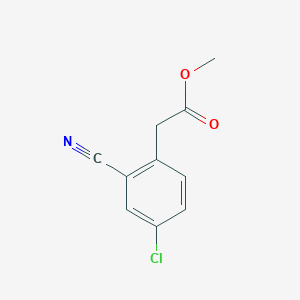
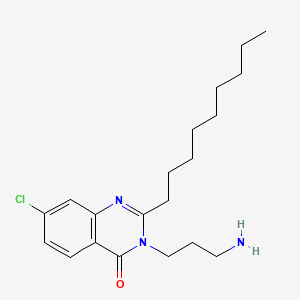
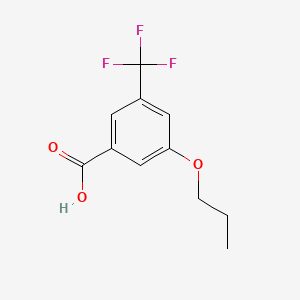
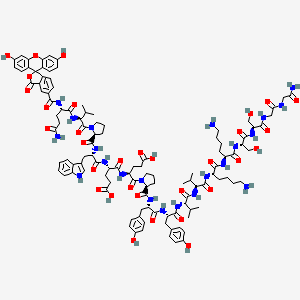
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
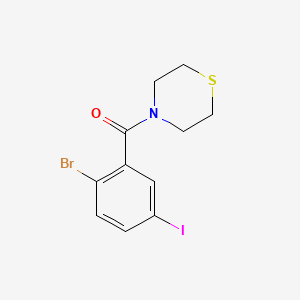
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
